molecular formula C18H18N8O4 B2918072 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396882-55-5

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2918072
CAS No.: 1396882-55-5
M. Wt: 410.394
InChI Key: JEYGJJLQLNLDIX-UHFFFAOYSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide typically involves a multi-step process. Starting with the core pyrazine-2-carboxamide framework, the addition of various substituents is achieved through a sequence of chemical reactions, including condensation, nucleophilic substitution, and cyclization.

Industrial Production Methods:

In an industrial setting, the production of this compound might be optimized for large-scale synthesis. This could involve the use of automated reaction systems and continuous flow reactors to enhance efficiency and yield. The precise conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product's purity and consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

  • Reduction: The compound can also be reduced, leading to the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvent systems, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed from These Reactions:

The major products formed depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives with additional oxygen functionalities, while reduction can produce simplified structures with reduced functional groups. Substitution reactions typically result in compounds with altered substituents, impacting their overall reactivity and application.

Scientific Research Applications

Chemistry:

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Biology:

In biological research, the compound's unique structure may interact with specific biomolecules, allowing it to serve as a tool for probing biological systems or as a potential lead compound in drug discovery.

Medicine:

Medically, its potential therapeutic effects could be investigated, especially if it exhibits bioactivity against particular disease targets.

Industry:

In industrial applications, the compound could be used in materials science, perhaps in the development of new polymers or as a catalyst in various chemical processes.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects:

The compound's effects are likely mediated through its interactions with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways Involved:

Molecular targets might include proteins involved in key metabolic pathways or signaling cascades. The exact mechanism would depend on the nature of these interactions and the compound's ability to affect cellular processes.

Comparison with Similar Compounds

  • Pyrazine-2-carboxamide derivatives

  • Tetrazole-containing compounds

  • Morpholino-substituted molecules

Each of these classes of compounds shares certain structural features but differs in specific substituents and overall reactivity, highlighting the uniqueness of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide.

This compound holds a significant potential across various fields due to its complex structure and versatile reactivity. Whether used in chemical synthesis, biological research, or industrial applications, its unique properties make it a subject of ongoing scientific interest.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O4/c27-16(24-7-9-30-10-8-24)12-25-18(29)26(23-22-25)14-3-1-13(2-4-14)21-17(28)15-11-19-5-6-20-15/h1-6,11H,7-10,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYGJJLQLNLDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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